4-(Butan-2-yl)-4-(chloromethyl)cyclohex-1-ene
CAS No.:
Cat. No.: VC17654480
Molecular Formula: C11H19Cl
Molecular Weight: 186.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19Cl |
|---|---|
| Molecular Weight | 186.72 g/mol |
| IUPAC Name | 4-butan-2-yl-4-(chloromethyl)cyclohexene |
| Standard InChI | InChI=1S/C11H19Cl/c1-3-10(2)11(9-12)7-5-4-6-8-11/h4-5,10H,3,6-9H2,1-2H3 |
| Standard InChI Key | PNBGLHYWZYMFSO-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)C1(CCC=CC1)CCl |
Introduction
Chemical Identity
The compound "4-(Butan-2-yl)-4-(chloromethyl)cyclohex-1-ene" is an organic molecule characterized by:
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A cyclohexene ring with a double bond at position 1.
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Two substituents at position 4: a butan-2-yl group and a chloromethyl group.
Structural Features
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Cyclohexene Backbone: The cyclohexene ring introduces rigidity and partial unsaturation due to the double bond.
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Butan-2-yl Group: This is a branched alkyl group, contributing hydrophobicity and steric bulk.
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Chloromethyl Group: This functional group contains a reactive chlorine atom, making the compound potentially useful in substitution or addition reactions.
Potential Applications
While no specific data is available for this compound, its structural features suggest several possible applications:
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Synthetic Intermediate: The chloromethyl group could make the compound useful as a precursor in organic synthesis for introducing new functional groups.
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Pharmaceutical Research: Cyclohexene derivatives are often explored for bioactive properties, such as antimicrobial or anti-inflammatory effects.
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Material Science: The combination of aliphatic and halogenated groups may make it relevant in polymer chemistry or coatings.
Research Directions
Future studies could focus on:
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Synthesis Pathways: Developing efficient methods to synthesize this compound, possibly starting from cyclohexene derivatives.
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Biological Activity Screening: Testing for potential antimicrobial, antifungal, or anticancer properties.
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Reactivity Studies: Exploring its behavior under various chemical conditions to identify novel transformations.
Hypothetical Data Table
| Property | Expected Value/Behavior |
|---|---|
| Molecular Formula | C11H19Cl |
| Molecular Weight | ~186 g/mol |
| Boiling Point | Estimated ~200–250°C |
| Solubility | Insoluble in water; soluble in organic solvents |
| Reactivity | High reactivity due to chloromethyl group |
If more specific data becomes available regarding this compound, further detailed analysis can be provided.
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